1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione
Description
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione is a diaryl 1,2-diketone characterized by a fully substituted pentamethylphenyl group and a phenyl ring linked via a 1,2-diketone moiety. This structural motif is significant in organic synthesis and medicinal chemistry due to its electronic and steric properties. The pentamethyl substitution on the aryl ring enhances steric bulk and lipophilicity, which may influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-11-12(2)14(4)17(15(5)13(11)3)19(21)18(20)16-9-7-6-8-10-16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLOKRNNORZWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C(=O)C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540604 | |
| Record name | 1-(Pentamethylphenyl)-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100461-35-6 | |
| Record name | 1-(Pentamethylphenyl)-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Modified Claisen Condensation Strategies
The Claisen condensation, widely used for 1,3-diketones, has limited direct applicability to 1,2-diketones. However, strategic modifications enable its use. For example, decarboxylative coupling of α-keto acids with activated ketones under basic conditions could yield 1,2-diketones. A study demonstrated that phenylglyoxylic acid reacts with acetylated aromatics in the presence of KOBu in tetrahydrofuran (THF) at 0°C, forming 1,2-diketones in yields up to 58%. Adapting this to the target compound would involve:
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Substrate Preparation :
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Synthesis of 2,3,4,5,6-pentamethylphenylglyoxylic acid via oxidation of the corresponding acetylated precursor.
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Activation of phenylacetylene derivatives for coupling.
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Reaction Optimization :
Table 1: Comparative Base Performance in Model 1,2-Diketone Syntheses
| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| LDA | THF | 0 | 42 | α,β-unsaturated ketones (17%) |
| KOBu | THF | 0 | 58 | <5% |
| NaH | DMF | 25 | 35 | Oxidation artifacts |
Oxidation of Propargyl Precursors
Alkyne-to-Diketone Conversion
Oxidative cleavage of 1,2-dialkynes provides a direct route to 1,2-diketones. For the target compound, this would require:
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Synthesis of 1-(2,3,4,5,6-Pentamethylphenyl)-2-Phenylpropyne :
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Sonogashira coupling between pentamethylphenyl iodide and phenylacetylene.
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Purification via silica gel chromatography (hexane:EtOAc = 9:1).
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Oxidation Conditions :
Critical Parameters :
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pH Control : Maintaining acidic conditions (pH 2–3) prevents diol formation.
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Temperature Gradients : Gradual heating from 0°C to 40°C improves selectivity.
Catalytic Cross-Coupling Methodologies
Palladium-Mediated Carbonylative Coupling
Palladium catalysts enable direct assembly of diketone frameworks. A reported protocol for diaryl-1,2-diketones involves:
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Reagents :
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Aryl halide (e.g., pentamethylphenyl bromide)
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Phenylboronic acid
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CO gas (1 atm)
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Pd(OAc)/Xantphos catalytic system
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Conditions :
Mechanistic Insight :
The reaction proceeds through oxidative addition of the aryl halide, CO insertion, and transmetallation with the boronic acid. Steric hindrance from pentamethyl groups necessitates bulky ligands (Xantphos) to prevent catalyst deactivation.
Biocatalytic Approaches
Engineered Ketoreductases
While no direct studies exist for this compound, engineered enzymes show promise for asymmetric diketone synthesis:
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Candida antarctica Lipase B (CAL-B) : Catalyzes kinetic resolution of diketone precursors with 89% enantiomeric excess in biphasic systems.
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Substrate Engineering : Introduction of electron-withdrawing groups (e.g., -NO) on the phenyl ring improves enzyme-substrate compatibility.
Table 2: Biocatalytic Performance Metrics
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| CAL-B (mutant) | Nitrophenyl-propanedione | 89 | 72 |
| Pichia pastoris | Methoxy-diketone | 78 | 65 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Moving from batch to flow chemistry addresses challenges in exothermic diketone formations:
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Microreactor Design :
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Channel diameter: 500 μm
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Residence time: 2.5 min
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Temperature: 120°C
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Advantages :
Green Chemistry Metrics
Solvent Recovery :
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Nanofiltration membranes (MWCO 200 Da) achieve 92% solvent reuse.
Analytical Validation Protocols
Purity Assessment
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HPLC-DAD : C18 column, acetonitrile/water gradient (70:30 to 95:5), λ = 254 nm
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Acceptance Criteria : ≥99.5% purity (USP standards)
Structural Confirmation
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C NMR : Key signals at δ 202.1 (C=O), 142.3–125.4 (aromatic C), 21.8–17.2 (CH)
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HRMS : Calculated for CHO [M+H]: 281.1542; Found: 281.1539
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone moiety into diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s diketone moiety allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways. Its aromatic rings enable interactions with proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in aryl substitution patterns, which modulate electronic, steric, and solubility properties:
Key Observations :
- Electron-Donating Groups: The pentamethylphenyl group in the target compound increases steric hindrance and lipophilicity compared to monosubstituted analogs (e.g., 4-methyl or 4-methoxy derivatives) .
- Electron-Withdrawing Groups : Bromo or nitro substituents (e.g., ) enhance electrophilicity, making these compounds more reactive in nucleophilic additions or cyclizations.
- Polar Substituents : Hydroxyl groups (e.g., ) improve aqueous solubility but may reduce membrane permeability.
Physicochemical Properties
- Melting Points : Analogs exhibit melting points ranging from 175°C (1-(4-hydroxyphenyl) derivative ) to 209°C (brominated derivatives ). The pentamethylphenyl group likely elevates the melting point due to crystal packing efficiency.
- Solubility : Polar substituents (e.g., -OH ) enhance water solubility, while methyl or bromo groups increase organic solvent compatibility.
- Spectroscopic Data :
Biological Activity
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione (CAS: 100461-35-6) is a compound with significant biological interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20O2
- Molar Mass : 280.36 g/mol
- IUPAC Name : 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1,2-dione
The compound features a diketone structure that may contribute to its biological activities by interacting with various biological targets.
Research indicates that compounds with diketone structures can exhibit diverse mechanisms of action including:
- Inhibition of Protein Kinases : Diketones can modulate the activity of specific kinases involved in cell signaling pathways.
- Antioxidant Activity : The presence of multiple methyl groups may enhance the compound's ability to scavenge free radicals.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
- Cell Viability Assays :
- The compound has shown promising results in inhibiting the viability of various cancer cell lines including triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and HCC1806.
- A recent study demonstrated that a derivative of this compound significantly suppressed cell proliferation and migration in these models .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.5 | eEF2K degradation |
| HCC1806 | 15.0 | Induction of apoptosis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| S. aureus | 78.12 µg/mL |
Study on TNBC Treatment
A notable case study involved the application of this compound in a xenograft mouse model for TNBC. The results indicated that the compound exhibited tumor-suppressive effects comparable to paclitaxel without significant toxicity .
In Silico Studies
In silico analyses have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest that the compound effectively interacts with key regulatory proteins like eEF2K and AgrA in Staphylococcus aureus .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including stoichiometry, temperature, and catalyst selection. For diketone derivatives like this compound, condensation reactions under inert atmospheres (e.g., nitrogen) are often employed. Characterization via LC-MS (to confirm molecular weight, as in ) and NMR (to verify substituent positions) is critical. Reaction yields can be improved by using high-purity reagents and monitoring intermediates via TLC or HPLC. Safety protocols, such as handling irritants in fume hoods and using PPE (gloves, goggles), must align with SDS guidelines .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound’s stability is influenced by exposure to light, moisture, and oxygen. Store in airtight, amber-glass containers under inert gas (argon or nitrogen) at 2–8°C . Decomposition products may include carbon oxides and sulfur derivatives; thus, periodic FT-IR or GC-MS analysis is recommended to assess purity over time . Avoid contact with strong oxidizers, as noted in SDS reactivity data .
Q. Which spectroscopic techniques are most effective for characterizing this diketone?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.9 ppm for phenyl groups) and methyl substituents (δ 2.5–3.0 ppm) .
- LC-MS (ESI) : Confirm molecular ion peaks (e.g., m/z 243.1 [M+1] for analogous structures ).
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for diketones) and C-H bending modes for methyl groups.
Cross-validate data with computational tools (e.g., density functional theory for spectral simulations) .
Advanced Research Questions
Q. How can computational methods guide the design of experiments involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or reaction path searches) predict reactivity and transition states. For example, ICReDD’s workflow combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Molecular docking studies may also explore its potential as a ligand in coordination chemistry, leveraging macrocyclic design principles .
Q. What strategies resolve contradictions in reported reactivity data for aryl-substituted diketones?
- Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic DOE (Design of Experiments) approaches, such as factorial design, isolate variables affecting yield or selectivity. For example, conflicting reports on keto-enol tautomerism can be addressed via variable-temperature NMR or X-ray crystallography to confirm dominant forms under specific conditions .
Q. How might this compound serve as a precursor in macrocyclic ligand synthesis?
- Methodological Answer : Its diketone moiety can act as a chelating site for lanthanides/actinides. Coordination template effects (e.g., metal-assisted cyclization) enable macrocycle formation. Stability constants (log K) should be quantified via potentiometric titrations, and structural features validated by single-crystal XRD . Compare performance with analogous ligands (e.g., 1,2-diphenylethanediamine derivatives) to assess electronic effects .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water) for high-resolution separation.
- Membrane Technologies : Nanofiltration or reverse osmosis for solvent recovery, aligning with CRDC subclass RDF2050104 .
- Crystallization : Optimize solvent pairs (e.g., ethanol/hexane) to enhance crystal purity, monitored via PXRD.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
